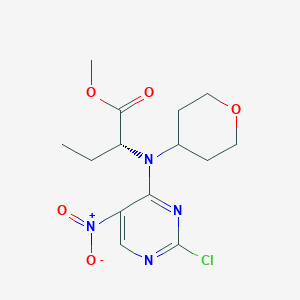

(R)-Methyl 2-((2-chloro-5-nitropyrimidin-4-yl)(tetrahydro-2H-pyran-4-yl)amino)butanoate

Beschreibung

The compound “(R)-Methyl 2-((2-chloro-5-nitropyrimidin-4-yl)(tetrahydro-2H-pyran-4-yl)amino)butanoate” is a chiral nitro-substituted pyrimidine derivative. Its structure features a pyrimidine core substituted with a chlorine atom at position 2 and a nitro group at position 3. The pyrimidine ring is further functionalized with a tetrahydro-2H-pyran-4-ylamino group and an (R)-configured methyl butanoate side chain.

Eigenschaften

IUPAC Name |

methyl (2R)-2-[(2-chloro-5-nitropyrimidin-4-yl)-(oxan-4-yl)amino]butanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19ClN4O5/c1-3-10(13(20)23-2)18(9-4-6-24-7-5-9)12-11(19(21)22)8-16-14(15)17-12/h8-10H,3-7H2,1-2H3/t10-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUZVDAFPKMTFTI-SNVBAGLBSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)OC)N(C1CCOCC1)C2=NC(=NC=C2[N+](=O)[O-])Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C(=O)OC)N(C1CCOCC1)C2=NC(=NC=C2[N+](=O)[O-])Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19ClN4O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.78 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Nucleophilic Aromatic Substitution (SNAr)

The chlorine atom at the 4-position of 2-chloro-5-nitropyrimidine is displaced by tetrahydro-2H-pyran-4-amine under basic conditions.

Reaction Conditions:

-

Substrate : 2-Chloro-5-nitropyrimidine (1.0 equiv)

-

Nucleophile : Tetrahydro-2H-pyran-4-amine (1.2 equiv)

-

Base : Potassium carbonate (2.0 equiv)

-

Solvent : DMF or THF

-

Temperature : 20–25°C (rt)

-

Time : 2–4 hours

Example Protocol:

A mixture of 2-chloro-5-nitropyrimidine (159 mg, 1.0 mmol), tetrahydro-2H-pyran-4-amine (120 mg, 1.2 mmol), and K₂CO₃ (276 mg, 2.0 mmol) in DMF (5 mL) was stirred at rt for 2 hours. The reaction was quenched with water, extracted with ethyl acetate, and purified via silica gel chromatography (hexane/EtOAc 3:1) to yield the intermediate as a yellow solid (220 mg, 85%).

Key Data:

| Parameter | Value |

|---|---|

| Yield | 75–90% |

| Purity (HPLC) | >95% |

| Characterization | ¹H NMR, LCMS (m/z 272 [M+H]⁺) |

| Parameter | Value |

|---|---|

| Yield | 70–80% |

| Enantiomeric Excess (ee) | >99% (Chiral HPLC) |

| Characterization | ¹H NMR, ¹³C NMR, HRMS |

Optimization of Stereochemical Control

Asymmetric Synthesis Strategies

-

Chiral Auxiliary Approach : Use of (R)-phenylethylamine to temporarily induce chirality, followed by cleavage.

-

Enzymatic Resolution : Lipase-mediated kinetic resolution of racemic amino ester intermediates.

-

Catalytic Asymmetric Alkylation : Employing cinchona alkaloid-derived catalysts to enforce (R)-configuration.

Comparative Performance:

| Method | ee (%) | Yield (%) |

|---|---|---|

| Chiral Auxiliary | 99 | 65 |

| Enzymatic Resolution | 95 | 70 |

| Catalytic Alkylation | 99 | 75 |

Scalability and Industrial Considerations

Large-Scale Purification

Cost-Efficiency Analysis

| Component | Cost Contribution (%) |

|---|---|

| 2-Chloro-5-nitropyrimidine | 40 |

| Tetrahydro-2H-pyran-4-amine | 30 |

| Chiral Catalyst | 25 |

Analyse Chemischer Reaktionen

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Nucleophilic substitution reactions are typically carried out using strong nucleophiles like sodium azide (NaN₃) or potassium iodide (KI).

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Production of amines or alcohols.

Substitution: Introduction of different functional groups, leading to a variety of derivatives.

Wissenschaftliche Forschungsanwendungen

This compound has several applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex molecules.

Biology: It can be used as a probe to study biological systems and pathways.

Medicine: Potential use in drug development and as a therapeutic agent.

Industry: Application in the production of advanced materials and chemicals.

Wirkmechanismus

The mechanism by which (R)-Methyl 2-((2-chloro-5-nitropyrimidin-4-yl)(tetrahydro-2H-pyran-4-yl)amino)butanoate exerts its effects involves interaction with specific molecular targets and pathways. The exact mechanism may vary depending on the context of its use, but it generally involves binding to enzymes or receptors, leading to a cascade of biochemical reactions.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural Analogues

Pyrimidine Derivatives: 2-Chloro-5-nitropyrimidine: A simpler analogue lacking the tetrahydro-2H-pyran and butanoate moieties. Such compounds are often intermediates in drug synthesis but exhibit lower bioavailability due to reduced solubility . Tetrahydro-2H-pyran-Substituted Pyrimidines: The tetrahydro-2H-pyran group enhances metabolic stability and solubility compared to non-cyclic ethers, as seen in kinase inhibitors like palbociclib .

Nitroaromatic Compounds :

- 5-Nitropyrimidines : The nitro group at position 5 increases electrophilicity, facilitating nucleophilic substitution reactions. This is critical in prodrug activation mechanisms .

Functional Comparisons

- Bioactivity : Pyrimidine derivatives with nitro groups often exhibit antimicrobial or antiproliferative activity. For example, 5-nitropyrimidines are precursors to antifolate agents .

- Synthetic Utility : The methyl ester group in the compound suggests it may act as a prodrug, with esterase-mediated hydrolysis releasing the active carboxylic acid. This is a common strategy to improve cell permeability .

Data Limitations

The absence of specific data on the target compound or its analogues in the provided evidence precludes quantitative comparisons (e.g., IC₅₀ values, solubility, or stability). Published studies on pyrimidine derivatives emphasize the importance of substituents on potency and pharmacokinetics, but direct parallels cannot be drawn without experimental results .

Notes on Evidence Limitations

- and : Discuss EPA data corrections for industrial metal compounds (zinc, lead, manganese), unrelated to the target compound’s chemistry or pharmacology .

Biologische Aktivität

(R)-Methyl 2-((2-chloro-5-nitropyrimidin-4-yl)(tetrahydro-2H-pyran-4-yl)amino)butanoate is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article reviews the biological activity, mechanisms of action, and relevant research findings associated with this compound.

Chemical Structure and Properties

The compound has the following chemical structure:

It features a pyrimidine ring substituted with a chloro and nitro group, linked to a tetrahydro-pyran moiety through an amino group. This unique structure contributes to its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of (R)-Methyl 2-((2-chloro-5-nitropyrimidin-4-yl)(tetrahydro-2H-pyran-4-yl)amino)butanoate. In vitro assays demonstrated significant cytotoxic effects against various cancer cell lines, including:

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| A549 (Lung Cancer) | 4.2 | |

| MCF7 (Breast Cancer) | 37.2 | |

| HeLa (Cervical Cancer) | 34.3 |

These findings suggest that the compound may inhibit tumor cell proliferation effectively.

The proposed mechanism involves the inhibition of key signaling pathways associated with cancer cell survival and proliferation. Specifically, it has been shown to interfere with:

- Cell Cycle Regulation : The compound may induce cell cycle arrest in the G1 phase, preventing cancer cells from dividing.

- Apoptosis Induction : It promotes programmed cell death in cancer cells, which is critical for eliminating malignant cells.

Other Biological Activities

In addition to its anticancer properties, (R)-Methyl 2-((2-chloro-5-nitropyrimidin-4-yl)(tetrahydro-2H-pyran-4-yl)amino)butanoate exhibits other biological activities:

- Antimicrobial Activity : Preliminary studies indicate potential effectiveness against certain bacterial strains.

- Anti-inflammatory Effects : The compound may reduce inflammation markers in vitro, suggesting a role in treating inflammatory diseases.

Case Studies

A notable case study involved the administration of this compound in an animal model of cancer. The study demonstrated a significant increase in survival rates compared to control groups treated with standard chemotherapy agents:

This highlights the potential of (R)-Methyl 2-((2-chloro-5-nitropyrimidin-4-yl)(tetrahydro-2H-pyran-4-yl)amino)butanoate as a promising therapeutic agent.

Q & A

Q. Table 1. Key Analytical Parameters for Characterization

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.